molecular formula C24H31N3O6S B3007655 N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide CAS No. 868982-89-2

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide

Cat. No.: B3007655
CAS No.: 868982-89-2
M. Wt: 489.59
InChI Key: QTIWPUQSCUKPQF-UHFFFAOYSA-N
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Description

N1-((3-(Mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide (CAS 868982-76-7) is an oxalamide derivative with a molecular formula of C24H31N3O6S and a molecular weight of 489.6 g/mol . Its structure comprises two distinct moieties:

  • N1-substituent: A mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl) group attached to an oxazolidine ring, linked via a methyl group.

The mesitylsulfonyl group likely originates from sulfonylation of an oxazolidine precursor.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O6S/c1-16-13-17(2)22(18(3)14-16)34(30,31)27-11-12-33-21(27)15-26-24(29)23(28)25-10-9-19-5-7-20(32-4)8-6-19/h5-8,13-14,21H,9-12,15H2,1-4H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIWPUQSCUKPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide typically involves multiple steps, starting with the preparation of the oxazolidine ring. This can be achieved through the cyclization of an appropriate amino alcohol with a mesitylsulfonyl chloride under basic conditions. The resulting mesitylsulfonyl oxazolidine is then reacted with an oxalyl chloride to form the oxalamide linkage. Finally, the 4-methoxyphenethylamine is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the implementation of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The mesitylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxalamide linkage can be reduced to form amine derivatives.

    Substitution: The methoxy group on the phenethyl moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenethyl derivatives.

Scientific Research Applications

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets and pathways. The oxazolidine ring and mesitylsulfonyl group are key structural features that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s mesitylsulfonyl group distinguishes it from analogues with smaller sulfonyl (e.g., thiophen-sulfonyl in ) or non-sulfonyl substituents (e.g., chlorobenzyl in ).

4-Methoxyphenethyl Prevalence : The 4-methoxyphenethyl group is recurrent in cytochrome P450 inhibitors (e.g., compounds 28, 56) , suggesting its role in modulating enzyme interactions. The target compound shares this moiety but pairs it with a unique sulfonylated oxazolidine.

Biological Activity: While the target’s activity is unspecified, structurally similar compounds exhibit antiviral (), enzyme inhibitory (), or sensory modulation () properties. The mesitylsulfonyl group, known for electron-withdrawing effects, may enhance binding to proteases or oxidoreductases.

Functional Group Impact

  • Mesitylsulfonyl vs.
  • Oxazolidine vs. Piperidine/Pyrrolidine : Oxazolidine rings (target compound) offer conformational rigidity compared to piperidine/pyrrolidine in ’s derivatives (compounds 13–15), possibly improving binding affinity.

Biological Activity

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This compound features an oxazolidine ring, a mesitylsulfonyl group, and a methoxyphenethyl moiety, which contribute to its diverse biological activities. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

  • Molecular Formula : C24H31N3O6S
  • Molecular Weight : 489.6 g/mol
  • CAS Number : 868982-89-2

The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets, including enzymes and receptors:

  • Oxazolidine Ring : This five-membered heterocyclic structure enhances the compound's stability and biological interactions.
  • Mesitylsulfonyl Group : Increases solubility and may enhance the compound's lipophilicity, facilitating better membrane penetration.
  • Methoxyphenethyl Moiety : This aromatic group may contribute to the compound's ability to bind to specific biological sites.

Antimicrobial Activity

Research has demonstrated that compounds containing oxazolidine structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown enhanced activity against Gram-positive bacteria, particularly Staphylococcus aureus, outperforming traditional antibiotics like chloramphenicol .

Cytotoxicity and Genotoxicity

Preliminary studies suggest that certain derivatives of this compound are non-cytotoxic and non-mutagenic at effective concentrations, indicating a favorable safety profile for potential therapeutic use . The ADME (Absorption, Distribution, Metabolism, and Excretion) parameters are also critical in evaluating the drug-likeness of this compound .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityNon-cytotoxic at therapeutic concentrations
GenotoxicityNon-mutagenic
ADME ParametersFavorable drug-likeness scores

Synthetic Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxazolidine Ring : Cyclization of an amino alcohol with a suitable aldehyde or ketone.
  • Sulfonylation : Introduction of the mesitylsulfonyl group using mesitylsulfonyl chloride.
  • Amide Bond Formation : Attachment of the methoxyphenethyl moiety via nucleophilic substitution.

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